

An In-depth Technical Guide to 12-Azido-dodecanoyl-OSu: Properties and Applications

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Compound of Interest

Compound Name: 12-Azido-dodecanoyl-OSu

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **12-Azido-dodecanoyl-OSu**, a bifunctional crosslinker integral to advancements in bioconjugation, proteomics, and drug delivery systems.

Core Chemical Properties

12-Azido-dodecanoyl-OSu is a versatile molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, separated by a 12-carbon aliphatic chain. This structure allows for a two-step conjugation strategy, making it a valuable tool in chemical biology. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond. The azide group enables covalent linkage to alkyne-containing molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).^{[1][2]} The hydrophobic 12-carbon spacer can be advantageous in applications requiring interaction with lipid bilayers or hydrophobic pockets of proteins.

Table 1: General Properties of **12-Azido-dodecanoyl-OSu**

Property	Value
Molecular Formula	C ₁₆ H ₂₆ N ₄ O ₄
Molecular Weight	338.41 g/mol [3]
CAS Number	2489524-00-5[3]
Appearance	White to off-white solid
Purity	Typically >96%

Table 2: Solubility and Stability of **12-Azido-dodecanoyl-OSu**

Parameter	Description
Solubility	While specific quantitative data is not readily available, NHS esters are generally soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]
Stability	The NHS ester is moisture-sensitive and should be stored in a desiccated environment at -20°C. In aqueous solutions, the NHS ester hydrolyzes, with the rate of hydrolysis increasing with pH. Optimal reactivity with primary amines is achieved at a pH of 8.3-8.5.[4][5][6] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[4]

Experimental Protocols

Detailed methodologies for the use of **12-Azido-dodecanoyl-OSu** in protein labeling and subsequent click chemistry are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with **12-Azido-dodecanoyl-OSu** via NHS Ester Reaction

This procedure outlines the covalent attachment of the azide moiety to a protein of interest.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **12-Azido-dodecanoyl-OSu**
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Desalting column or dialysis equipment for purification

Procedure:

- Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically 1-10 mg/mL.^[4]
- Reagent Preparation: Immediately before use, prepare a stock solution of **12-Azido-dodecanoyl-OSu** in anhydrous DMSO or DMF (e.g., 10 mg/mL).
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
 - Add the desired molar excess of the **12-Azido-dodecanoyl-OSu** stock solution to the protein solution. A starting point is a 15-fold molar excess.^[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
 - Incubate the reaction at room temperature for at least 4 hours or overnight on ice.^{[5][6]}
- Purification: Remove unreacted **12-Azido-dodecanoyl-OSu** and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

- Characterization: Confirm the successful incorporation of the azide group through methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe or biotin) onto the azide-labeled protein.

Materials:

- Azide-labeled protein
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA)
- Purification equipment

Procedure:

- Reaction Setup:
 - In a reaction tube, combine the azide-labeled protein with a 2-5 fold molar excess of the alkyne-containing molecule.
 - Add a copper-chelating ligand to a final concentration of 1 mM.
- Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO_4 (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
- Click Reaction: Add the catalyst solution to the protein mixture to initiate the reaction. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

- Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living cells or where copper toxicity is a concern.

Materials:

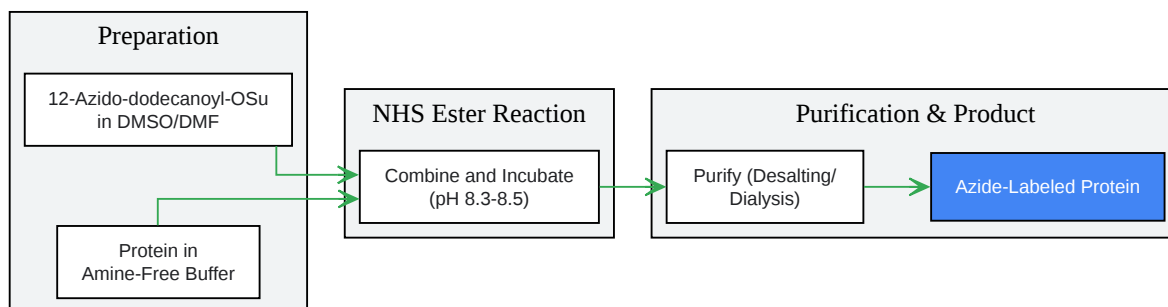
- Azide-labeled protein
- Strained alkyne (e.g., DBCO or BCN-containing molecule)
- Purification equipment

Procedure:

- Reaction Setup: Combine the azide-labeled protein with a molar excess of the strained alkyne-containing molecule in a suitable buffer.
- Incubation: Incubate the reaction mixture. The reaction time will depend on the specific strained alkyne used and the reaction conditions.
- Purification: Purify the conjugated protein to remove unreacted reagents.

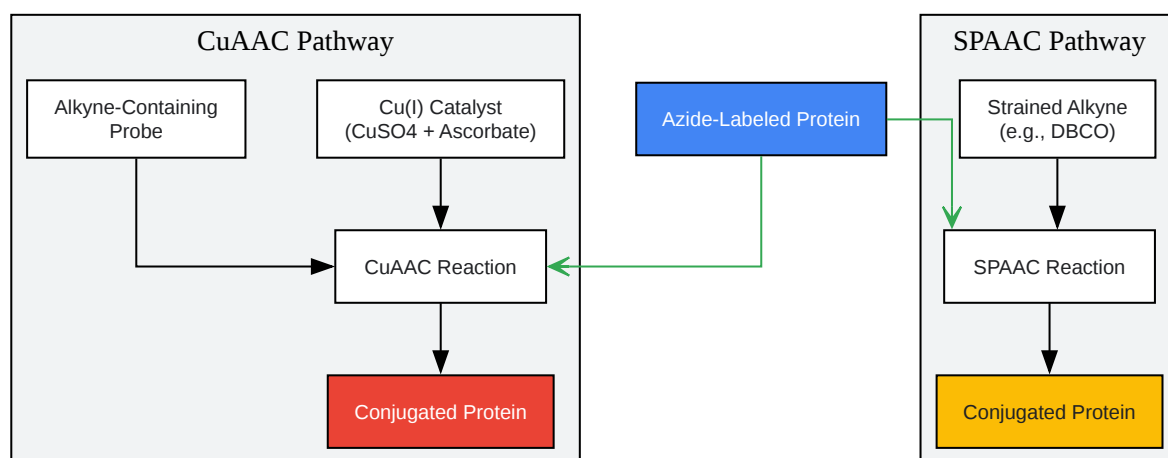
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.



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Caption: Workflow for labeling a protein with **12-Azido-dodecanoyl-OSu**.



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Caption: Pathways for bioconjugation via Click Chemistry.

Applications in Research and Drug Development

The unique properties of **12-Azido-dodecanoyl-OSu** make it a valuable reagent in several research areas:

- Proteomics: It can be used for activity-based protein profiling (ABPP) and for the identification of protein-protein interactions.
- Drug Delivery: The linker can be used to conjugate drugs to antibodies or other targeting moieties to create antibody-drug conjugates (ADCs).
- Cell Biology: It facilitates the labeling of cell surface proteins for imaging and tracking studies. The hydrophobic chain may also allow for the study of protein acylation.[8][9]
- Materials Science: It can be used to functionalize surfaces with proteins or other biomolecules.

This guide provides a foundational understanding of **12-Azido-dodecanoyl-OSu**. For specific applications, further optimization of the provided protocols is recommended to achieve the desired results.

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